molecular formula C32H40N4O3 B1681871 Tabimorelin CAS No. 193079-69-5

Tabimorelin

Cat. No.: B1681871
CAS No.: 193079-69-5
M. Wt: 528.7 g/mol
InChI Key: WURGZWOTGMLDJP-ZCYANPAGSA-N
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Description

Tabimorelin, also known by its developmental code name NN-703, is a potent, orally-active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR). It mimics the effects of the endogenous peptide agonist ghrelin, stimulating the release of growth hormone (GH). This compound was one of the first GH secretagogues developed and is largely a modified polypeptide, yet it remains orally active in vivo .

Mechanism of Action

Tabimorelin, also known as this compound [INN] or developmental code name NN-703, is a potent, orally-active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR) and growth hormone secretagogue .

Target of Action

This compound primarily targets the ghrelin/growth hormone secretagogue receptor (GHSR) . GHSR is a receptor that binds ghrelin, the body’s natural ligand for this receptor . The primary role of GHSR is to stimulate the release of growth hormone (GH) when activated .

Mode of Action

This compound mimics the effects of the endogenous peptide agonist ghrelin, acting as a stimulator of growth hormone (GH) release . By binding to and activating GHSR, it triggers a series of intracellular events that lead to the release of GH .

Biochemical Pathways

Upon activation of GHSR, this compound stimulates the release of GH, which in turn leads to increased levels of insulin-like growth factor 1 (IGF-1) . It also causes smaller transient increases in levels of other hormones such as adrenocorticotropic hormone (ACTH), cortisol, and prolactin .

Pharmacokinetics

This compound exhibits good oral bioavailability, making it an attractive alternative to daily injections of GH . It has been found to act as a cyp3a4 inhibitor, which could potentially lead to undesirable interactions with other drugs metabolized by this enzyme .

Result of Action

The activation of GHSR by this compound and the subsequent release of GH result in sustained increases in levels of GH and IGF-1 . This can lead to various physiological effects, including increased bone density, muscle mass, and decreased body fat .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, factors such as diet, exercise, sleep, and stress can affect GH secretion and thus potentially influence the effectiveness of this compound . Furthermore, as a CYP3A4 inhibitor, this compound could interact with other drugs metabolized by this enzyme, potentially affecting its action .

Preparation Methods

The synthesis of Tabimorelin involves several steps, starting with the formation of the core structure, followed by the addition of various functional groups. The synthetic route typically includes the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to build the desired peptide chain. Reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. Industrial production methods may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity .

Chemical Reactions Analysis

Tabimorelin undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residues, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can reverse the oxidation of methionine residues.

    Substitution: Substitution reactions can occur at the amino acid side chains, particularly those containing reactive functional groups such as hydroxyl or amino groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT).

Scientific Research Applications

Comparison with Similar Compounds

Tabimorelin is part of a class of compounds known as growth hormone secretagogues (GHSs). Similar compounds include:

Properties

IUPAC Name

(E)-5-amino-N,5-dimethyl-N-[(2R)-1-[methyl-[(2R)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N4O3/c1-32(2,33)19-11-16-29(37)35(4)28(22-24-17-18-25-14-9-10-15-26(25)20-24)31(39)36(5)27(30(38)34-3)21-23-12-7-6-8-13-23/h6-18,20,27-28H,19,21-22,33H2,1-5H3,(H,34,38)/b16-11+/t27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURGZWOTGMLDJP-ZCYANPAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C/C=C/C(=O)N(C)[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)[C@H](CC3=CC=CC=C3)C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027158
Record name Tabimorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193079-69-5
Record name Tabimorelin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193079-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tabimorelin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193079695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tabimorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TABIMORELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L51CBE03KF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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